molecular formula C9H10N2 B13126963 2-Amino-3-ethylbenzonitrile

2-Amino-3-ethylbenzonitrile

Cat. No.: B13126963
M. Wt: 146.19 g/mol
InChI Key: NXVFZPOIBZKFSO-UHFFFAOYSA-N
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Description

2-Amino-3-ethylbenzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and an ethyl group at the third position on the benzene ring

Synthetic Routes and Reaction Conditions:

    Amination of 3-ethylbenzonitrile: One common method involves the direct amination of 3-ethylbenzonitrile using ammonia or an amine source under catalytic conditions.

    Nitrile Formation: Another approach is the formation of the nitrile group through the dehydration of corresponding amides or oximes. For instance, the dehydration of 2-amino-3-ethylbenzamide can yield this compound.

Industrial Production Methods: Industrial production often involves large-scale nitrile formation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products:

    Oxidation: Nitro derivatives, hydroxyl derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated, sulfonated, or other substituted derivatives.

Scientific Research Applications

2-Amino-3-ethylbenzonitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-amino-3-ethylbenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions, contributing to the compound’s reactivity and specificity.

Comparison with Similar Compounds

    Benzonitrile: Lacks the amino and ethyl substituents, making it less reactive in certain contexts.

    2-Amino-4-ethylbenzonitrile: Similar structure but with the ethyl group at a different position, leading to different reactivity and applications.

    4-Amino-3-ethylbenzonitrile: Another isomer with distinct properties and uses.

Uniqueness: 2-Amino-3-ethylbenzonitrile’s unique combination of functional groups (amino and nitrile) and their specific positions on the benzene ring confer distinct chemical properties and reactivity, making it valuable for targeted synthesis and specialized applications.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-amino-3-ethylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5H,2,11H2,1H3

InChI Key

NXVFZPOIBZKFSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C#N)N

Origin of Product

United States

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